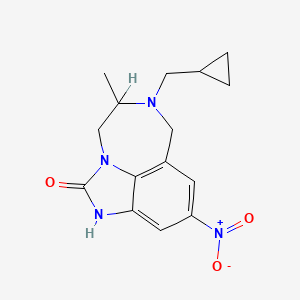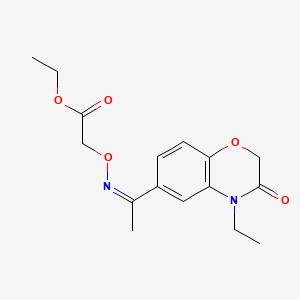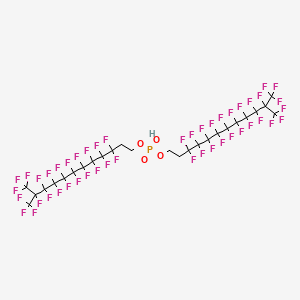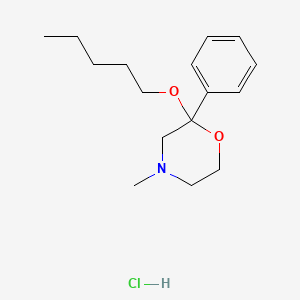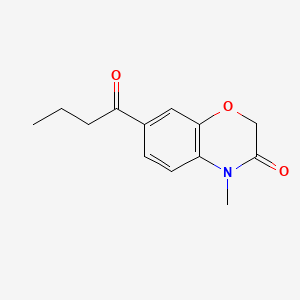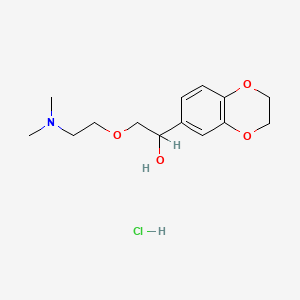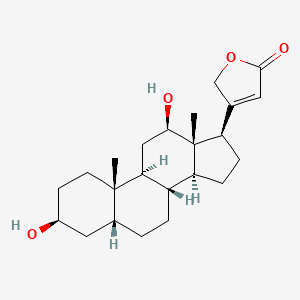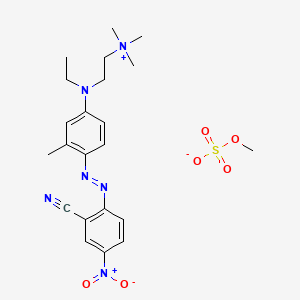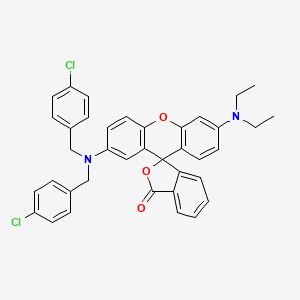
Pxk56F7P6Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Pxk56F7P6Y implica varios pasos. Uno de los métodos principales incluye la reacción de 2-(4-(3,4-difluorofenoxi)fenil)etilamina con ácido 5-(sulfonil)-2-metilbenzoico bajo condiciones específicas . La reacción generalmente requiere un catalizador y se lleva a cabo en un solvente orgánico a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactores de alta eficiencia y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. La mezcla de reacción se somete a rigurosos pasos de purificación, que incluyen cristalización y cromatografía, para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Pxk56F7P6Y sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones del anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Agentes halogenantes o nucleófilos en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes .
Aplicaciones Científicas De Investigación
Pxk56F7P6Y tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Investigado por su potencial como inhibidor de enzimas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Pxk56F7P6Y implica su interacción con objetivos moleculares específicos. Actúa como agonista para el receptor alfa activado por proliferador de peroxisomas y como sustrato para la enzima metabólica citocromo P450 3A4 . Estas interacciones influyen en varias vías bioquímicas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
PF-00807925 M1: Un metabolito de Pxk56F7P6Y.
PUO0521HZV: Otro compuesto con características estructurales similares.
Singularidad
This compound se destaca por sus interacciones moleculares específicas y la combinación única de grupos funcionales que confieren sus propiedades químicas distintas. Su naturaleza aquiral y afinidades de unión específicas lo convierten en un compuesto valioso para aplicaciones de investigación específicas .
Propiedades
Número CAS |
871687-93-3 |
|---|---|
Fórmula molecular |
C22H19F2NO5S |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
5-[2-[4-(3,4-difluorophenoxy)phenyl]ethylsulfamoyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C22H19F2NO5S/c1-14-2-8-18(13-19(14)22(26)27)31(28,29)25-11-10-15-3-5-16(6-4-15)30-17-7-9-20(23)21(24)12-17/h2-9,12-13,25H,10-11H2,1H3,(H,26,27) |
Clave InChI |
QXOLAHSKFJJIBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC3=CC(=C(C=C3)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



